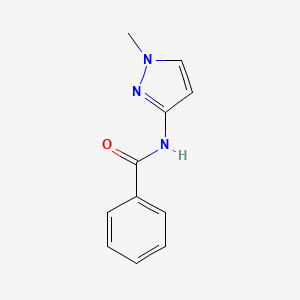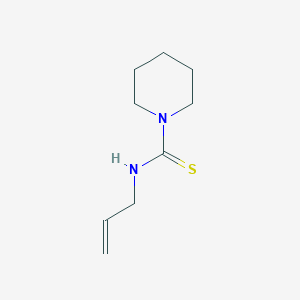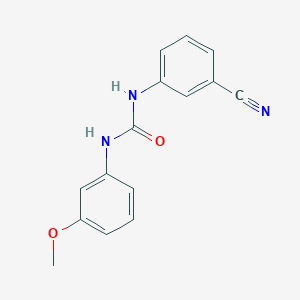
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as CTAP, is a potent and selective antagonist of the μ-opioid receptor. It has been extensively used in preclinical studies to investigate the role of μ-opioid receptors in various physiological and pathological processes.
作用机制
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide acts as a competitive antagonist of the μ-opioid receptor, which is a G protein-coupled receptor. It binds to the receptor and prevents the binding of endogenous opioid peptides such as enkephalins and endorphins. This results in the inhibition of downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels. This ultimately leads to a decrease in neuronal excitability and a reduction in the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the development of tolerance and dependence to opioids, as well as to reduce the rewarding effects of opioids. N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to modulate stress-induced analgesia and anxiety-like behavior. Additionally, N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have anti-inflammatory effects, as it inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-1β.
实验室实验的优点和局限性
One of the main advantages of N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is its potency and selectivity as a μ-opioid receptor antagonist. This makes it a useful tool for investigating the role of μ-opioid receptors in various physiological and pathological processes. Additionally, N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have a good safety profile, with no significant side effects reported in preclinical studies. However, one limitation of N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research involving N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is the development of more potent and selective μ-opioid receptor antagonists for use in preclinical studies. Additionally, N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could be used to investigate the role of μ-opioid receptors in other physiological processes, such as inflammation and immune function. Finally, N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could be used in combination with other drugs to investigate potential synergistic effects in the treatment of pain and other conditions.
合成方法
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can be synthesized using a modified version of the Hantzsch reaction. The reaction involves the condensation of cyclopentanone, 4-methyl-3-nitro-1H-pyrazole, and ethyl bromoacetate in the presence of sodium ethoxide. The resulting product is then reduced using hydrogen gas in the presence of palladium on carbon to yield N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide.
科学研究应用
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively used in preclinical studies to investigate the role of μ-opioid receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the μ-opioid receptor, which is involved in pain perception, reward, and addiction. N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been used to investigate the role of μ-opioid receptors in the development of tolerance and dependence to opioids, as well as in the modulation of stress-induced analgesia and anxiety-like behavior.
属性
IUPAC Name |
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-9-12(10(2)16(3)15-9)8-13(17)14-11-6-4-5-7-11/h11H,4-8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPABIMJLKDBSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)
![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)


![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)


![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)